Computed Lipophilicity (XLogP3-AA): 33–100% Higher LogP than the 5-Methyl and 3-Trifluoromethyl Analogs
The target compound exhibits an XLogP3-AA of 1.6, which is 0.4 log units (33%) higher than the 5-methyl analog (XLogP3-AA 1.2) and 0.8 log units (100%) higher than the 3-trifluoromethyl analog (XLogP3-AA 0.8). Increased lipophilicity is generally associated with improved membrane permeability and can be a critical parameter in lead optimization [1][2][3]. This comparison is derived from consistently computed values within the same authoritative database.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 5-Methyl analog: 1.2; 3-Trifluoromethyl analog: 0.8 |
| Quantified Difference | Δ = +0.4 and +0.8 log units, respectively |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) under identical algorithmic conditions |
Why This Matters
For procurement decisions in medicinal chemistry, the higher lipophilicity of the target compound enables exploration of a distinct LogP window without altering the core heterocycle, which is not achievable with the 5-methyl or unsubstituted pyrazole analogs.
- [1] PubChem. Compound Summary for CID 121211711, 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde. XLogP3-AA: 1.6. View Source
- [2] PubChem. Compound Summary for CID 45157286, 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde. XLogP3-AA: 1.2. View Source
- [3] PubChem. Compound Summary for CID 45157284, 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde. XLogP3-AA: 0.8. View Source
